1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene
Description
Contextualization of Spirocyclic Heterocycles in Chemical Research
Spirocyclic heterocycles are a fascinating class of organic compounds characterized by two rings connected by a single common atom. This unique structural feature imparts a three-dimensional and conformationally constrained architecture, which is highly desirable in modern drug discovery. The rigidity of the spirocyclic framework can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. Nitrogen-containing heterocycles, in particular, are prevalent in a vast number of natural products and pharmaceuticals, owing to their chemical stability and ability to participate in hydrogen bonding, a key interaction in biological systems.
Significance of the 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene Scaffold in Organic and Medicinal Chemistry
The this compound scaffold is a specific arrangement of a five-membered oxadiazole ring fused via a spiro junction to a six-membered piperidine (B6355638) ring containing an additional nitrogen atom. While direct research on this exact molecule is scarce, the constituent rings and the broader triazaspiro[4.5]decane core have been subjects of medicinal chemistry research. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of crucial biological targets. acs.orgnih.gov Specifically, these scaffolds have shown potential in targeting the c-subunit of F1/FO-adenosine triphosphate (ATP) synthase for treating reperfusion injury in myocardial infarction and as novel agonists for the delta opioid receptor, a target for neurological disorders like chronic pain. acs.orgnih.govnih.gov
The introduction of an oxygen atom and an additional nitrogen within the spirocyclic system, as seen in this compound, could modulate the electronic properties, solubility, and metabolic stability of potential drug candidates. The oxadiazole moiety is a known bioisostere for ester and amide groups and can participate in various non-covalent interactions, making it a valuable component in rational drug design.
Scope and Objectives of Academic Inquiry into this compound
Given the limited specific data on this compound, the primary objective of any academic inquiry would be to synthesize and characterize this novel compound. Subsequent research would logically focus on exploring its fundamental chemical reactivity and evaluating its potential as a scaffold in medicinal chemistry. The exploration of its three-dimensional structure would be crucial for understanding its potential interactions with biological macromolecules.
Detailed Research Findings
As of the current body of scientific literature, detailed experimental research findings specifically for this compound are not publicly available. Research has focused on analogous structures, providing a foundation for potential future studies on this specific scaffold.
For instance, studies on related 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated their potential as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological conditions. nih.gov These studies highlight the therapeutic potential that can be unlocked by exploring different arrangements of heteroatoms within the spiro[4.5]decane framework.
The synthesis of related triazaspiro[4.5]decan-2-one derivatives has been reported, with some compounds showing promise as inhibitors of the mitochondrial permeability transition pore, a target for cytoprotection in ischemic events. nih.gov These synthetic strategies could potentially be adapted for the construction of the this compound core.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31611-48-0 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-oxa-2,8,10-triazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C6H11N3O/c1-3-7-5-8-6(1)2-4-9-10-6/h4,7-8H,1-3,5H2 |
InChI Key |
PBPYMGXQFOGJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC12CC=NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Oxa 2,6,8 Triazaspiro 4.5 Dec 2 Ene and Its Derivatives
General Principles of Spiro[4.5]decane Ring System Synthesis
The construction of the spiro[4.5]decane framework, which forms the core of the target molecule, relies on strategic bond formations that create the characteristic spiro-fused ring system. Key to this is the concept of spiro annulation, where a new ring is formed sharing a single atom with a pre-existing ring.
Cyclization Strategies for Spiro Annulation
Cyclization is a fundamental strategy for forming ring structures in organic synthesis. In the context of spiro annulation, this involves intramolecular reactions where a side chain attached to a cyclic precursor attacks a functional group on the ring to form the second, spiro-fused ring. nih.gov This approach is highly effective for creating conformationally restricted molecules. nih.gov The conformational constraint imposed by the spirocyclic scaffold can lead to a reduction in the entropy loss upon binding to a biological target, potentially enhancing binding affinity and specificity. nih.gov
Utilization of Cyclic Ketones (e.g., 4-Piperidone) as Precursors for Spiro Heterocycles
Cyclic ketones, particularly 4-piperidone (B1582916) and its derivatives, are versatile starting materials for the synthesis of spiro heterocycles. niscpr.res.inresearchgate.net The carbonyl group of the piperidone ring serves as an electrophilic center, readily participating in reactions to form the spirocyclic junction. The piperidine (B6355638) ring itself can be a component of various natural products and therapeutic agents. researchgate.net The reactivity of 4-piperidones allows for the development of a diverse range of spiro compounds, including those containing oxirane, cyclopropane, and various five- and six-membered heterocyclic rings. niscpr.res.in
Specific Synthetic Routes to 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene and Closely Related Structures
While direct synthetic routes to this compound are not extensively documented in readily available literature, the synthesis of closely related spiro[4.5]decane systems containing oxa- and aza-heteroatoms provides significant insight into the potential methodologies that could be adapted for its construction. These methods often involve multicomponent reactions, oxidative cyclizations, and cycloaddition reactions.
Synthesis of 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives via One-Pot Methods
One-pot, multi-component reactions offer an efficient pathway to complex molecular structures from simple starting materials in a single synthetic operation. For instance, the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives has been achieved through a three-component reaction involving alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones. nih.gov This cascade reaction proceeds through the in situ generation of a zwitterion, followed by a 1,3-dipolar cyclization. nih.gov While this example leads to a spiro[4.4]nonene system, the principles of multicomponent reactions and subsequent cyclizations are highly relevant to the synthesis of spiro[4.5]decane systems.
Similarly, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, highlighting the utility of building complex spiro systems containing multiple nitrogen atoms. nih.gov
Synthesis of 4-Oxa-1,2,8-triazaspiro[4.5]dec-2-ene Derivatives via Oxidative Cyclization of Hydrazones
The synthesis of 1,3,4-thiadiazoline derivatives has been accomplished through the cyclization of thiosemicarbazones derived from 4-piperidones. researchgate.net This transformation suggests that an analogous oxidative cyclization of appropriately substituted hydrazones or similar precursors could potentially lead to the formation of the this compound ring system. The specific oxidizing agent and reaction conditions would be critical in directing the cyclization to form the desired oxadiazole ring.
Cycloaddition Reactions in the Formation of Triazaspiro Systems
[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. uchicago.edu This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). uchicago.edu In the context of triazaspiro systems, an azomethine ylide, generated in situ, can react with a suitable dipolarophile to form a spiro-pyrrolidine ring. For example, the reaction of an azomethine ylide with N-acryloyl-3,5-bis(ylidene)-4-piperidones leads to the formation of spiro-heterocycles. nih.gov
Furthermore, the inverse-electron-demand Diels-Alder reaction, a type of [4+2] cycloaddition, is another relevant strategy. For instance, electron-deficient triazines can undergo rapid cycloaddition with electron-rich dienophiles. nih.gov The retro-[3+2]-cycloaddition is also a known process in the decomposition of five-membered nitrogen-containing heterocycles. nih.gov These cycloaddition methodologies offer versatile entry points to complex heterocyclic systems, including those with the triazaspiro[4.5]decane framework. The choice of diene and dienophile or 1,3-dipole and dipolarophile is crucial in determining the final heterocyclic structure. youtube.com
Palladium-Catalyzed Nucleophilic Substitution Reactions in Spiro[4.5]decane Synthesis
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for constructing complex molecular architectures, including spirocyclic systems. The application of palladium-catalyzed nucleophilic substitution has been pivotal in the synthesis of various spiro[4.5]decane cores. These reactions typically involve the formation of a π-allylpalladium intermediate from an appropriate allylic substrate. This intermediate is then attacked by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
One prominent strategy involves the intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins. nih.gov This process, catalyzed by a palladium complex, proceeds through a nucleophilic ring closure that attacks the central carbon of a π-allylpalladium intermediate, yielding spiro[2.4]heptanes with high selectivity. nih.gov While this example illustrates the formation of a smaller spiro-system, the underlying principle of a palladium-catalyzed attack on a π-allyl intermediate is broadly applicable to the construction of larger and more complex spirocycles like the spiro[4.5]decane skeleton.
Another powerful approach is the palladium-catalyzed allylic alkylation. For instance, the synthesis of spiro[indoline-3,2′-pyrrol]-2-ones has been achieved from vinyl benzoxazinanones and 3-isothiocyanato oxindoles. rsc.org This reaction cascade involves a palladium-catalyzed linear allylic alkylation, which is followed by an intramolecular cyclization mediated by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org This method highlights the capacity of palladium catalysis to facilitate the assembly of structurally diverse spiro-skeletons under mild conditions.
The choice of ligands coordinated to the palladium center is crucial as it can dictate the regioselectivity of the nucleophilic attack, thus controlling the final product structure. nih.gov These methodologies provide a robust framework for the targeted synthesis of complex spiro-heterocycles, including derivatives of this compound.
Application of Modern Synthetic Techniques (e.g., Microwave and Ultrasound Irradiation)
Modern synthetic techniques such as microwave (MW) and ultrasound irradiation have emerged as powerful tools to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. scielo.org.za These "green chemistry" approaches have been successfully applied to the synthesis of spiro-heterocycles.
Microwave-assisted organic synthesis (MAOS) has been particularly effective in the multicomponent reactions used to construct spiro-compounds. For example, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives was significantly improved using microwave irradiation. nih.gov The reaction time was dramatically reduced from 6–7 hours under conventional heating to just 6 minutes under microwave conditions, with product yields increasing by 20–30%. nih.gov Similarly, the synthesis of substituted 1,2,4-triazaspiro[4.5]dec-2-en-3-amines from cyclohexanone, hydrazine (B178648) carbothioamide, and a triazine derivative was efficiently achieved via microwave irradiation. researchgate.net
The advantages of microwave heating stem from its ability to directly and rapidly heat the reaction mixture, leading to uniform temperature distribution and avoiding localized overheating at the vessel walls. nih.gov This efficient energy transfer facilitates reactions that might otherwise be sluggish or require harsh conditions.
Ultrasound irradiation has also proven beneficial in heterocyclic synthesis. The cyclocondensation reaction of β-enaminones with 5-amino-1,2,4-triazole to form 1,2,4-triazolo[1,5-a]pyrimidines was accomplished in 5-17 minutes under ultrasonic irradiation at 99°C, demonstrating high regioselectivity and excellent yields. nih.gov This method showcases the potential of sonochemistry to promote the formation of heterocyclic rings that are components of or analogous to the this compound system.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Compound Type | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave | Reference |
|---|---|---|---|---|
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 6-7 hours | 6 minutes | 20-30% | nih.gov |
| Substituted 1,2,4-triazaspiro[4.5]dec-2-en-3-amines | Not specified | Shorter time | Higher yields | researchgate.net |
| 1H-1,2,4-triazol-3-one derivatives | Not specified | Shorter time | Better yields | scielo.org.za |
Chemical Reactivity and Derivatization of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, including three nitrogen atoms and various carbon positions, making it an excellent template for chemical derivatization to explore structure-activity relationships.
Functionalization at Nitrogen and Carbon Centers
The nitrogen atoms within the spirocyclic core are nucleophilic and can be readily functionalized. For instance, in the related 1-oxa-2,6-diazaspiro[3.3]heptane system, the free azetidine (B1206935) nitrogen can be derivatized by reaction with tosyl chloride to yield a sulfonamide or with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. uniba.it Similar transformations are applicable to the nitrogen centers of the this compound ring system.
Functionalization at the carbon centers has also been explored. In the synthesis of 1-oxa-8-azaspiro[4.5]decane analogs, modifications included the introduction of a 2-ethyl group and the conversion of a 3-keto group to a 3-methylene group or a 3-dithioketal. nih.gov These modifications demonstrate the feasibility of altering substituents on the carbon framework to modulate the properties of the molecule. The inhibitory potency of 1,4,8-triazaspiro[4.5]decan-2-one derivatives was found to be dependent on the substituent at the 3-position, with more hindered and branched alkyl chains leading to increased activity. nih.gov
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic moieties is a common strategy in medicinal chemistry to enhance biological activity and explore binding interactions. A straightforward method for this functionalization is the formation of Schiff bases. The reaction of spiro-amines, such as 4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine, with a variety of aromatic and heteroaromatic aldehydes leads to the corresponding imine derivatives, effectively appending these substituents to the core structure. nih.govresearchgate.net
Another approach involves the N-alkylation with substituted benzyl (B1604629) halides. In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, various substituted benzyl groups, including p-bromobenzyl, were attached to the nitrogen at the 4-position, with this substituent significantly influencing the compound's antitumor activity. nih.gov
Table 2: Examples of Aromatic and Heteroaromatic Derivatization
| Starting Spirocycle | Reagent | Functional Group Introduced | Reference |
|---|---|---|---|
| 4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | Various aromatic aldehydes | Aryl/Heteroaryl-imine | nih.govresearchgate.net |
| 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione precursor | p-Bromobenzyl bromide | p-Bromobenzyl | nih.gov |
Chemical Transformations: Oxidation, Reduction, and Substitution Reactions
The this compound scaffold and its analogs can undergo a variety of fundamental chemical transformations.
Oxidation: A key step in the synthesis of certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones is a metal-catalyzed intramolecular oxidative cyclization of N-(4-hydroxyphenyl)acetamide precursors. nih.gov This reaction forms the spirocyclic dione (B5365651) structure, demonstrating a powerful application of oxidation in building the core. nih.gov
Reduction: Reduction reactions are commonly employed to transform functional groups on the spiro-scaffold. The reduction of an azide (B81097) group on an oxa-spirocyclic iodide to a primary amine has been achieved using either catalytic hydrogenation (H₂/Pd) or triphenylphosphine (B44618) (PPh₃). nih.gov Furthermore, the entire oxa-spiro-heterocyclic ring can be reduced. The 1-oxa-2,6-diazaspiro[3.3]heptane ring was successfully reduced to a C3-aminoalkylazetidinol motif using iron powder and ammonium (B1175870) chloride. uniba.it
Substitution: Nucleophilic substitution is a key method for introducing functionality. A simple yet effective example is the reaction of oxa-spirocyclic iodides with sodium azide to produce the corresponding azido (B1232118) derivatives, which serve as precursors to amines. nih.gov
Formation of Spirocyclic Analogs with Different Heteroatom Arrangements (e.g., Thiazoles, Oxadiazoles)
The versatility of the synthetic routes allows for the creation of spirocyclic analogs with different heteroatoms in the ring system. This is valuable for fine-tuning the physicochemical and biological properties of the scaffold.
For example, analogs such as 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine have been synthesized using multicomponent reactions, showcasing a scaffold with four nitrogen atoms instead of the three nitrogens and one oxygen of the title compound. nih.gov
Furthermore, the triazole ring within these spiro-systems can be used as a synthon for other five-membered heterocycles. The reaction of 1,2,4-triazol-3-one derivatives with carbon disulfide (CS₂) can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. scielo.org.za This transformation effectively replaces a nitrogen atom of the triazole with an oxygen atom, yielding an oxadiazole-containing spiro-analog. While the direct synthesis of a spiro-thiazole from this specific scaffold is not detailed in the provided context, the principles of heterocyclic transformations suggest its feasibility, for instance, by reacting a corresponding thiosemicarbazide (B42300) precursor. The synthesis of various spiro-heterocycles like 1-thia-4-azaspiro[4.5]decanes further underscores the accessibility of diverse heteroatom arrangements.
Structure Activity Relationship Sar Studies of 1 Oxa 2,6,8 Triazaspiro 4.5 Dec 2 Ene Derivatives
Principles and Methodologies for SAR Elucidation in Spirocyclic Compounds
The elucidation of SAR in spirocyclic compounds hinges on a combination of systematic literature review, computational analysis, and empirical testing. acs.orgnih.gov These methodologies provide a framework for understanding the complex interplay between a molecule's structure and its biological function.
To conduct comprehensive mechanistic and SAR studies, researchers must first perform a thorough literature search to gather existing evidence. Frameworks such as PICO (Population, Intervention, Comparison, Outcomes) and SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) are systematic tools used to structure search strategies for systematic reviews. nih.govnih.gov
While PICO is broadly used, particularly for quantitative studies, the SPIDER tool was specifically developed for qualitative and mixed-methods research, which can be valuable in the early stages of drug discovery. nih.govnih.gov For instance, when investigating a class of compounds like 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene derivatives, a researcher might use the SPIDER framework to identify all relevant studies on their synthesis and observed biological phenomena. Although studies show the PICO tool often yields more comprehensive search results, the SPIDER tool can be more specific, saving time and resources. nih.govnih.gov The choice between them depends on the scope and goals of the specific research question.
Computational methods are indispensable for predicting and quantifying the binding affinity between a ligand, such as a this compound derivative, and its target protein. nih.govresearchgate.net These approaches accelerate drug discovery by prioritizing which derivatives to synthesize and test. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target. This method helps to visualize how a spirocyclic compound fits into a binding pocket and identifies key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Isothermal Titration Calorimetry (ITC) is an experimental technique that directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Empirical scoring functions are then used to rapidly evaluate and rank the binding affinities from docking simulations. These functions calculate affinity based on terms for intermolecular hydrogen bonds, electrostatic interactions, and contact surfaces. nih.gov Together, these computational and experimental tools provide a powerful platform for understanding the molecular recognition events that govern a compound's efficacy. researchgate.net
Influence of Structural Modifications on Biological Activity and Target Selectivity
Systematic structural modifications of spirocyclic scaffolds are crucial for optimizing biological activity and achieving selectivity for a desired target. acs.orgnih.gov Studies on analogous spiro-compounds, such as 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, provide a valuable blueprint for understanding how changes to the this compound core and its substituents can fine-tune its pharmacological profile. nih.govnih.gov
The addition of various substituents to the spirocyclic core can dramatically alter a compound's interaction with an enzyme or receptor. In studies of related 1-oxa-8-azaspiro[4.5]decanes, systematic modifications were performed to enhance affinity for M1 muscarinic receptors. nih.gov It was found that introducing specific alkyl groups or altering functional groups at key positions could shift the compound's profile from non-selective to having a preferential affinity for the desired M1 receptor over the M2 receptor. nih.gov
For example, the 2,8-dimethyl analogue showed potent but non-selective muscarinic activity. However, substituting the methyl group at the 2-position with an ethyl group, or modifying the 3-position with a methylene (B1212753) or oxime group, led to compounds with a greater preference for M1 receptors. nih.gov This demonstrates that even small changes to substituents on the spiro core can have a significant impact on target selectivity and enzymatic modulation.
Below is a table summarizing SAR findings from a study on analogous 1-oxa-8-azaspiro[4.5]decane derivatives targeting muscarinic receptors. nih.gov
| Compound/Modification | Receptor Affinity | In Vivo Activity | Selectivity |
| 2,8-Dimethyl-1-oxa-8-azaspiro acs.orgnih.govdecan-3-one | Potent M1 and M2 | Potent antiamnesic activity, but also induced hypothermia | Non-selective |
| 2-Ethyl analogue | Preferential M1 affinity | Potent antiamnesic activity | M1 selective |
| 3-Methylene analogue | Preferential M1 affinity | Potent antiamnesic activity with reduced side effects | M1 selective |
| 3-Oxime analogue | Preferential M1 affinity | Potent antiamnesic activity | M1 selective |
The size, shape, and electronic properties of substituents on the this compound ring system critically influence its ability to fit within an enzyme's binding site. nih.gov Steric hindrance, caused by bulky substituents, can prevent optimal binding. Conversely, well-placed, larger groups can form favorable van der Waals interactions and enhance affinity. acs.org
Electronic effects refer to how the distribution of electrons in the molecule affects its interactions. Electron-withdrawing or electron-donating groups can alter the polarity of the molecule, influencing its ability to form electrostatic interactions or hydrogen bonds with the target. Quantum chemical calculations have shown that what is often attributed to steric hindrance can sometimes be a result of weakened electrostatic attraction or less favorable orbital interactions. nih.gov In designing derivatives, achieving a balance between steric bulk and favorable electronic properties is key to maximizing binding affinity.
The introduction of nitrogen atoms into the spirocyclic scaffold, as seen in the this compound structure, has profound effects on its physicochemical properties. Nitrogen is highly electronegative and can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. wikipedia.orgnih.gov
However, the strategic placement and number of nitrogen atoms are critical. Studies on azine-water complexes show that as more nitrogen atoms are added to a heterocyclic ring, the ability of any single nitrogen to act as a hydrogen-bond acceptor can decrease. nih.gov Furthermore, in related spirocyclic M1 agonists, replacing a carbonyl oxygen or a ring carbon with a basic nitrogen atom was not well-tolerated for receptor binding, leading to a significant loss of affinity. nih.gov This suggests a delicate balance must be struck. The nitrogen atoms in the this compound core contribute to its hydrogen-bonding potential and can improve solubility, but their specific positions and basicity must be carefully considered to maintain or enhance binding to the intended biological target.
Analysis of Substituent Effects on Biological Potency and ADME Properties
For instance, in the development of ferroptosis inhibitors, a class of molecules aimed at preventing a specific type of iron-dependent cell death, stability is a key concern. Initial compounds, known as ferrostatins, contained an ester moiety that was susceptible to rapid hydrolysis in the body, rendering them inactive. nih.gov To address this, researchers synthesized novel inhibitors where the ester was replaced with more stable amide and sulfonamide groups. This strategic substitution not only improved the stability of the compounds but also resulted in single-digit nanomolar antiferroptotic activity and favorable ADME properties, making them more suitable for in vivo applications. nih.gov
This example underscores a fundamental principle in medicinal chemistry: small structural changes can lead to profound differences in a molecule's behavior in a biological system. The strategic replacement of a labile ester with a more robust amide or sulfonamide group is a classic approach to enhance the pharmacokinetic profile of a drug candidate, thereby increasing its potential for therapeutic success.
Structure-Activity Relationships in Specific Biological Contexts
The versatility of the this compound core is evident in its application across different therapeutic areas. The following sections detail the SAR for specific biological targets.
SAR for Protein Tyrosine Phosphatase 1B Inhibitors based on 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov A series of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been designed and evaluated as PTP1B inhibitors. nih.gov
Among the synthesized compounds, one particular derivative, designated as compound 6f , exhibited moderate inhibitory activity against PTP1B with an IC50 value of 2.87 ± 0.24 μM. nih.gov This finding has positioned compound 6f as a promising lead for the development of more potent PTP1B inhibitors. Docking studies of similar PTP1B inhibitors, such as oxalyl aryl amino benzoic acid derivatives, have revealed that interactions with amino acid residues like Gly220 and Arg221 are crucial for specificity. nih.gov Furthermore, the presence of a lipophilic side chain that can fit into a hydrophobic pocket composed of residues like Met258 and Phe52 can significantly enhance binding affinity. nih.gov
Table 1: Inhibitory Activity of Selected 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives against PTP1B
| Compound | PTP1B IC50 (μM) |
| 6f | 2.87 ± 0.24 |
Data sourced from PubMed. nih.gov
SAR for Alpha7 Nicotinic Receptor Antagonists within the 1-Oxa-2,4,8-triazaspiro[4.5]dec-2-ene Class
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a well-established therapeutic target for a variety of central nervous system disorders. nih.gov Research into the SAR of compounds acting on this receptor has identified potent antagonists within the 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene class.
Interestingly, a compound known as tilorone (B613820), initially recognized as an interferon-inducer, was discovered to have a high affinity for the agonist site of the α7 nAChR, with a K(i) of 56 nM. nih.gov Subsequent SAR investigations revealed that both of its basic sidechains are essential for this potent activity. However, it was also found that active compounds could be created with only one of these sidechains if the flexible sidechains were replaced with more conformationally restricted cyclic amines. nih.gov Furthermore, replacing the central fluorenone core of tilorone with either a dibenzothiophene-5,5-dioxide or a xanthenone structure also maintained potent activity. nih.gov This indicates a degree of flexibility in the core structure, provided the key pharmacophoric elements are correctly positioned.
SAR in Antimicrobial Spiro-Oxadiazoline Derivatives
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Spiro-oxadiazoline derivatives, which share structural similarities with the this compound scaffold, have shown promise in this area. The SAR for the oxadiazole class of antibiotics has been extensively studied, with over 120 derivatives evaluated. nih.gov These compounds primarily target cell-wall biosynthesis and are active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Key findings from these studies include:
Influence of Substituents: The nature and position of substituents on the aromatic rings of the oxadiazole core play a critical role in their antibacterial activity. For instance, hydrophobic substituents, particularly halogens, on what is designated as "ring D" are generally well-tolerated and can enhance activity. nih.govconicet.gov.ar Conversely, the introduction of hydrogen-bond-donating groups on this ring tends to decrease antimicrobial potency. conicet.gov.ar
Activity against Resistant Strains: One derivative, 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, not only showed efficacy in a mouse model of MRSA infection but was also found to be bactericidal and orally bioavailable. nih.gov
Spectrum of Activity: The antimicrobial activity of these compounds is largely directed towards Gram-positive bacteria. nih.gov Some derivatives have demonstrated potent activity against various strains of S. aureus and Enterococcus faecalis. researchgate.net
**Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives against *S. aureus***
| Compound | Ring A Substituent | Ring D Substituent | MIC (μg/mL) against S. aureus ATCC 29213 |
| Active Compound Example | 5-indole | 4-(trifluoromethyl)phenoxy | ≤ 8 nih.gov |
| Inactive Compound Example | Not specified | 2-benzyl alcohol | > 8 conicet.gov.ar |
Data compiled from multiple sources. nih.govconicet.gov.ar
SAR for Mitochondrial Permeability Transition Pore Inhibitors in Related Triazaspiro[4.5]decanone Derivatives
The mitochondrial permeability transition pore (mPTP) is a critical player in cell death pathways, particularly in the context of ischemia-reperfusion injury. nih.govdocumentsdelivered.com Inhibition of the mPTP is a promising therapeutic strategy for protecting tissues from damage. A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been developed as potent mPTP inhibitors. nih.govdocumentsdelivered.comresearchgate.net
These compounds are simplified analogues of Oligomycin A and are thought to exert their effects by targeting the c subunit of the F1/FO-ATP synthase complex. nih.gov One compound in particular, 14e , demonstrated high potency as an mPTP inhibitor and was also able to protect cardiomyocytes from death in an in vitro model of hypoxia/reoxygenation. nih.govdocumentsdelivered.comresearchgate.net Modeling studies have helped to rationalize the observed SAR, suggesting a binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase. nih.govdocumentsdelivered.comresearchgate.net
Interestingly, related 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit the mPTP through a mechanism that is independent of the Glu119 residue of the F.O.-ATP synthase c subunit, which is a key interaction site for Oligomycin A. mdpi.com This alternative binding mode may help to avoid some of the side effects associated with Oligomycin A. mdpi.com
Table 3: Activity of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
| Compound | In Vitro mPTP Inhibition | Cytoprotective Activity |
| 14e | High potency nih.govdocumentsdelivered.comresearchgate.net | Demonstrated in hypoxia/reoxygenation model nih.govdocumentsdelivered.comresearchgate.net |
| 14b | Inactive researchgate.net | Not applicable |
Data sourced from multiple research articles. nih.govdocumentsdelivered.comresearchgate.net
Biological Activities and Pharmacological Applications of 1 Oxa 2,6,8 Triazaspiro 4.5 Dec 2 Ene and Its Analogs
Enzyme Inhibition Profiles
The unique architecture of spiro[4.5]decane-based compounds makes them attractive candidates for the design of enzyme inhibitors. By presenting functional groups in a well-defined spatial arrangement, these molecules can achieve high affinity and selectivity for their target enzymes.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. nih.gov The development of PTP1B inhibitors has been a significant focus of research, with various chemical scaffolds being investigated. While specific studies on 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives as PTP1B inhibitors are not extensively documented in publicly available literature, the general principles of PTP1B inhibition by other heterocyclic compounds provide a framework for understanding their potential. For instance, studies on 1H-2,3-dihydroperimidine and benzimidazole (B57391) derivatives have demonstrated that these scaffolds can effectively inhibit PTP1B. nih.govnih.gov These inhibitors typically interact with the active site of PTP1B, often forming interactions with key residues in the catalytic site and a secondary phosphate-binding site. nih.gov The design of potent and selective PTP1B inhibitors often involves the incorporation of aryl groups to enhance binding affinity through hydrophobic and aromatic interactions.
Inhibitory Activity against Prolyl Hydroxylase Domain (PHD) Enzymes by Spiro[4.5]decanone Derivatives (General Scaffold Relevance)
The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are 2-oxoglutarate (2OG) dependent enzymes that play a crucial role in the cellular response to low oxygen levels. nih.govrsc.org Inhibition of PHDs can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis, making PHD inhibitors promising therapeutics for anemia and ischemic diseases. rsc.orgnih.gov Spiro[4.5]decanone derivatives have emerged as a valuable template for the development of potent and selective PHD inhibitors. nih.govresearchgate.net
Structure-activity relationship (SAR) and crystallographic studies have revealed that the spirocyclic core of these compounds can be effectively utilized to engage both the 2OG and substrate-binding pockets of the PHDs. nih.gov The binding mode of these inhibitors involves chelation of the active site iron (or a substitute metal like manganese) in a bidentate manner. nih.gov The spiro[4.5]decanone scaffold allows for the projection of substituents, such as biphenyl (B1667301) rings, into a hydrophobic pocket formed by tryptophan and phenylalanine residues, which are involved in substrate binding. nih.govnih.gov This interaction with catalytically important residues like Arg-322 further contributes to the inhibitory activity. researchgate.net The amenability of the spiro[4.5]decanone template to structural modifications has demonstrated the potential for achieving selectivity among different 2OG oxygenases. nih.gov
Table 1: Representative Spiro[4.5]decanone PHD Inhibitors and their Characteristics
| Compound | Key Structural Features | Binding Mode Highlights |
| Biphenyl-substituted spiro[4.5]decanone | Contains a biphenyl group projecting into a hydrophobic pocket. | Chelates the active site metal and interacts with a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391. nih.govnih.gov |
| Pyridine-containing spiro[4.5]decanone | Incorporates a pyridine (B92270) moiety. | Occupies the 2OG binding pocket and interacts with Arg-322. researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition (General Spirocyclic Compound Relevance)
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide H synthases (PGHS), are key enzymes in the biosynthesis of prostanoids, which are lipid mediators of inflammation, pain, and fever. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. youtube.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govnih.gov
The development of selective COX-2 inhibitors was driven by the hypothesis that such drugs would have anti-inflammatory effects with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.govyoutube.com The structural basis for the selectivity of COX inhibitors lies in the differences in the active sites of the two isoforms. The active site of COX-2 is approximately 20% larger and more accessible than that of COX-1, which has been exploited in the design of selective inhibitors. nih.govyoutube.com While specific data on the direct inhibition of COX enzymes by 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene is limited, the general principles of designing selective inhibitors based on scaffold rigidity and substituent positioning are relevant. Spirocyclic scaffolds, by virtue of their defined three-dimensional structures, could potentially be designed to fit into the larger active site of COX-2, thereby achieving selectivity. For example, some diarylisoxazole derivatives have shown high selectivity for COX-1. nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Inhibition by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
The mitochondrial permeability transition pore (mPTP) is a multi-protein complex in the inner mitochondrial membrane, and its prolonged opening is a critical event in cell death, particularly in the context of ischemia/reperfusion injury (IRI). nih.govresearchgate.netnih.gov Therefore, inhibitors of mPTP opening are being investigated as potential therapeutic agents for conditions such as cardiac IRI. A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been designed and synthesized as potent inhibitors of mPTP. nih.govresearchgate.net
These compounds were developed as simplified analogues of Oligomycin A and are proposed to act by targeting the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP. nih.gov Modeling studies suggest that these molecules bind at the interface between the c8-ring and subunit a of ATP synthase. nih.govresearchgate.net The bicyclic spiroimidazolidinone core was functionalized at the 3-position and the lactam nitrogen with various moieties to explore structure-activity relationships. nih.gov Notably, compound 14e from this series demonstrated high potency as an mPTP inhibitor and showed cytoprotective effects in an in vitro model of hypoxia/reoxygenation. nih.govresearchgate.net
Table 2: In Vitro Activity of a Representative 1,4,8-Triazaspiro[4.5]decan-2-one Derivative
| Compound | mPTP Inhibition | Cytoprotective Activity |
| 14e | High potency in inhibiting mPTP opening. nih.govresearchgate.net | Demonstrated ability to counteract cardiomyocyte death in a hypoxia/reoxygenation model. nih.govresearchgate.net |
Methyltransferase-Like Protein 3 (METTL3) Inhibition by 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives (Related Scaffold Relevance)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is installed by the METTL3-METTL14 methyltransferase complex. nih.govacs.org Dysregulation of METTL3 has been implicated in various diseases, including several types of cancer. nih.govacs.orgnih.gov This has made METTL3 an attractive target for the development of small-molecule inhibitors. A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been identified as potent and selective inhibitors of METTL3. nih.govacs.org
Through a process of protein crystallography-based medicinal chemistry optimization, a significant improvement in potency was achieved, with the lead compound, UZH2 , exhibiting an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.govacs.org These inhibitors are characterized by a linear shape with flexible sp3 acyclic atom linkers. acs.org The optimization process also focused on maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties. The lead compound, UZH2, demonstrated target engagement in cellular assays, reducing the m6A/A level of polyadenylated RNA in cancer cell lines. nih.govacs.org
Table 3: Potency of a Lead 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitor
| Compound | Target | IC50 (TR-FRET assay) | Cellular Activity |
| UZH2 | METTL3 nih.govacs.org | 5 nM nih.govacs.org | Reduces m6A/A levels in MOLM-13 and PC-3 cell lines. nih.govacs.org |
Receptor Modulation
Alpha7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism by 1-Oxa-2,4,8-triazaspiro[4.5]dec-2-ene Derivatives
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. nih.govmdpi.com Consequently, it has become a significant target for the development of therapeutic agents for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.govmdpi.com Within this context, derivatives of the 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene scaffold have been investigated for their ability to modulate α7 nAChR activity.
Research into compounds with a spirocyclic core has revealed their potential as α7 nAChR ligands. For instance, certain spiro-tricyclic compounds have been identified as partial agonists of the α7 nAChR. mdpi.com The development of selective α7 nAChR modulators is a key area of research, with the goal of creating pro-cognitive agents. nih.govnih.gov While many efforts have focused on agonists and positive allosteric modulators, the role of antagonists is also being explored for its therapeutic potential. nih.gov The unique three-dimensional structure of spirocyclic compounds can offer advantages in achieving selective interactions with the receptor's binding site. tandfonline.com
Nociceptin Receptor (NOP) Agonism by Related Triazaspiro[4.5]decan-4-one Compounds
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor, is widely distributed and plays a role in modulating pain, anxiety, and motor behaviors. nih.govnih.gov The discovery of non-peptide agonists for the NOP receptor has been a significant advancement in the field. Among these are compounds featuring a 1,3,8-triazaspiro[4.5]decan-4-one core.
A notable example is Ro 64-6198, identified as a selective and potent full agonist of the NOP receptor. nih.govmdpi.com This compound, with the chemical name 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, has been shown to be active and brain-penetrant. nih.gov Another related compound, Ro 65-6570, also acts as a full agonist at the NOP receptor. mdpi.com The development of these triazaspirodecanone derivatives has provided valuable tools for studying the physiological functions of the NOP receptor system. nih.govresearchgate.net Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective delta opioid receptor (DOR) agonists, highlighting the versatility of this spirocyclic scaffold. researchgate.net
| Compound | Receptor | Activity |
|---|---|---|
| Ro 64-6198 | NOP | Full Agonist |
| Ro 65-6570 | NOP | Full Agonist |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives | DOR | Agonist |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. mdpi.com Spirocyclic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial effects. researchgate.net
Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Derivatives of spirocyclic scaffolds have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain spiro-4H-pyran derivatives have been evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. nih.gov One particular derivative demonstrated significant inhibitory activity against S. aureus. nih.gov The outer membrane of Gram-negative bacteria like E. coli often presents a barrier to antimicrobial agents, making them less susceptible than Gram-positive bacteria. mdpi.com However, some compounds have shown efficacy against both types of bacteria. For example, D-3263, a TRPM8 agonist, exhibited bactericidal effects against clinical methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis strains. nih.gov
| Compound Class | Bacterial Strain | Observed Activity |
|---|---|---|
| Spiro-4H-pyran derivatives | Staphylococcus aureus | Inhibitory activity |
| Spiro-4H-pyran derivatives | Escherichia coli | Limited inhibitory activity |
| D-3263 | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal |
Efficacy Against Fungi (e.g., Aspergillus niger, Candida albicans)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern, especially in immunocompromised individuals. mdpi.commdpi.com The development of new antifungal agents is crucial due to the rise of drug-resistant strains. nih.gov Spirocyclic compounds and their analogs, such as 1,3,4-oxadiazoles, have been investigated for their antifungal potential. mdpi.comnih.gov
Studies have shown that certain 1,3,4-oxadiazole (B1194373) derivatives exhibit significant antifungal activity against C. albicans. mdpi.comnih.gov For example, the compound LMM6 was found to be highly effective against several clinical isolates of C. albicans, demonstrating a fungicidal profile. mdpi.com Other research has highlighted the antifungal activity of various compounds against Aspergillus niger and Candida albicans, with some showing inhibition zones comparable to or better than standard antifungal drugs. researchgate.netnih.gov
| Compound Class/Compound | Fungal Strain | Observed Activity |
|---|---|---|
| 1,3,4-Oxadiazole derivative (LMM6) | Candida albicans | Fungicidal |
| 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | Candida albicans | Antifungal activity |
| Acrocarpospora punica metabolites | Aspergillus niger, Candida albicans | Antifungal activity |
Mechanistic Hypotheses of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Pathway Inhibition)
The mechanisms by which these spirocyclic compounds exert their antimicrobial effects are varied. One proposed mechanism is the disruption of the bacterial cell membrane. For instance, the antibacterial agent D-3263 was found to increase the membrane permeability of S. aureus and E. faecalis. nih.gov Another potential mechanism is the inhibition of essential metabolic pathways. For example, some 1,3,4-oxadiazole derivatives are thought to act as inhibitors of thioredoxin reductase, an enzyme crucial for oxidative stress resistance in fungi. mdpi.com Additionally, some antifungal compounds are designed to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. mdpi.com Other potential targets include succinate (B1194679) dehydrogenase, an enzyme in the electron transport chain. nih.gov
Other Biological Activities of the Spirocyclic Scaffold
The versatility of the spirocyclic scaffold extends beyond antimicrobial and central nervous system activities. These structures are found in numerous natural products and have been explored for a wide range of pharmacological applications. nih.gov Spirocyclic compounds have been investigated for their potential as anticancer, anti-inflammatory, and antioxidant agents. researchgate.netnih.govnih.gov Their unique three-dimensional nature allows for precise orientation of functional groups, which can lead to high affinity and selectivity for various biological targets. tandfonline.com The conformational rigidity of the spiro core can also contribute to improved metabolic stability and reduced off-target effects. researchgate.net The continued exploration of spirocyclic scaffolds in drug discovery is likely to yield novel therapeutic agents for a variety of diseases. researchgate.net
Anti-inflammatory Effects
The anti-inflammatory potential of compounds analogous to this compound is suggested by studies on related heterocyclic structures, particularly those containing a triazine ring. Triazines, which are heterocyclic compounds incorporating three nitrogen atoms, have been the subject of systematic reviews for their wide-ranging biological activities. nih.gov These reviews have highlighted that a significant percentage of evaluated triazine derivatives exhibit promising anti-inflammatory properties, warranting further investigation into their pharmacological profiles for managing chronic inflammation-based diseases. nih.gov
Specific research into 1,2,4-triazine (B1199460) derivatives has identified compounds with significant analgesic and anti-inflammatory activities. nih.gov In one study, certain synthesized 1,2,4-triazine derivatives demonstrated pronounced anti-inflammatory effects, with some compounds showing dual analgesic and anti-inflammatory properties without causing ulcerogenicity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The activity of these triazine-based compounds underscores the potential for nitrogen-containing heterocyclic systems, such as that in this compound, to serve as a scaffold for the development of new anti-inflammatory agents.
Potential as Anticancer Agents
The exploration of spiro-heterocyclic compounds as anticancer agents has yielded promising results, with several analogs of this compound demonstrating significant cytotoxic activity against various cancer cell lines.
One area of research has focused on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.govnih.gov A series of these compounds showed moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.govnih.gov Notably, specific substitutions on the spirocyclic scaffold led to highly potent compounds. For instance, compound 11h from one study emerged as a particularly effective agent against all three tested cancer cell lines, with IC₅₀ values of 0.19 µM against A549, 0.08 µM against MDA-MB-231, and 0.15 µM against HeLa cells. nih.gov The structure-activity relationship indicated that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione core is essential for activity, and substituents on the nitrogen at the 4-position significantly influence potency. nih.gov
Another class of related compounds, the 6,8,10-triazaspiro[4.5]deca-6,8-dienes, has been identified as potent inhibitors of mammalian dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.gov These compounds exhibited antiproliferative activity against A549 human lung cancer cells, with one derivative showing an IC₅₀ value of 27.1 nM. nih.gov This confirmed an antifolate mechanism for their antiproliferative effects. nih.gov
Furthermore, the replacement of the oxygen atom with sulfur, creating a 1-thia-4-azaspiro[4.5]decane scaffold, has also resulted in compounds with anticancer properties. nih.govresearchgate.net Derivatives of this scaffold, as well as their subsequent modifications into thiazolopyrimidines, have shown dose-dependent anticancer activities against human colorectal carcinoma (HCT-116), prostate adenocarcinoma (PC-3), and liver hepatocellular carcinoma (HepG-2) cell lines. nih.govresearchgate.net
The development of novel strained spiro heterocycles has also been pursued for applications in drug design. uniba.ituniba.it For example, 1-oxa-2,6-diazaspiro[3.3]heptane has been studied as a bioisostere for piperazine (B1678402) and its synthesis can lead to the C3-aminoalkylazetidinol motif found in the anticancer drug cobimetinib. uniba.ituniba.it
Table 1: In Vitro Anticancer Activities of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs
| Compound | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MDA-MB-231 (Breast) | IC₅₀ (µM) vs. HeLa (Cervical) |
|---|---|---|---|
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
Data sourced from studies on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.govnih.gov
Immunomodulatory Properties (e.g., Leukopoiesis Stimulation)
The immunomodulatory potential of triazaspiro compounds is an emerging area of investigation. While direct evidence for leukopoiesis stimulation by this compound is not available, studies on closely related 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown significant effects on hematopoietic processes. nih.gov
These spirohydantoin compounds have been identified as potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes. nih.gov Inhibition of these enzymes leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn stimulates the production of erythropoietin (EPO). EPO is the primary hormone responsible for stimulating erythropoiesis, the production of red blood cells. The research demonstrated that these 1,3,8-triazaspiro[4.5]decane-2,4-diones cause a robust upregulation of EPO in multiple preclinical species, highlighting their potential for the treatment of anemia. nih.gov
While this particular study focused on erythropoiesis, the broader field of myelostimulation, which includes the stimulation of leukocyte production (leukopoiesis), involves complex signaling pathways that can be influenced by various small molecules. The demonstrated ability of triazaspiro[4.5]decane structures to modulate a key hematopoietic pathway suggests that other analogs within this family could potentially influence the production and function of immune cells.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-Triazine |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
| 6,8,10-Triazaspiro[4.5]deca-6,8-diene |
| 1-Thia-4-azaspiro[4.5]decane |
| Thiazolopyrimidine |
| 1-Oxa-2,6-diazaspiro[3.3]heptane |
| Cobimetinib |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione |
Computational and Theoretical Investigations of 1 Oxa 2,6,8 Triazaspiro 4.5 Dec 2 Ene
Molecular Modeling and Docking Studies for Target Identification and Binding Mode Analysis
Molecular modeling and docking studies are powerful computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these methods are crucial for identifying potential biological targets for a novel compound and for understanding the intricacies of its binding mode at the molecular level.
For a compound like 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene, the initial step in target identification would involve screening its structure against a library of known protein targets. This is often accomplished using reverse docking approaches, where the compound is docked into the binding sites of a wide array of proteins to identify those with the highest predicted binding affinity.
Once a potential target or a set of targets is identified, more focused docking studies are performed to elucidate the specific binding mode. This involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on a force field that approximates the binding energy. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding. For instance, in studies of similar spirocyclic compounds, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, molecular docking was instrumental in identifying their binding site at the interface between the c8-ring and subunit a of ATP synthase. nih.gov
The insights gained from these studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective analogues. For example, understanding the binding mode could guide modifications to the this compound scaffold to enhance its interaction with the target protein.
Illustrative Data Table for Potential Target Binding Affinities:
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin 5-HT1A Receptor | -8.5 | Asp116, Tyr390, Phe361 |
| Dopamine D2 Receptor | -7.9 | Ser193, His393, Val115 |
| BACE-1 | -9.2 | Asp32, Gly230, Thr72 |
| δ Opioid Receptor | -8.1 | Asp128, Tyr129, Trp274 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from molecular docking studies and does not represent actual experimental or computational results for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that are not accessible through classical molecular mechanics.
For this compound, these calculations would be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and atomic charges. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The electrostatic potential surface maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological macromolecules and for understanding its reactivity in various chemical environments.
Furthermore, quantum chemical calculations can be used to predict reaction mechanisms and to calculate the activation energies of potential metabolic transformations. This can help in identifying metabolically labile sites on the molecule, which is crucial for predicting its metabolic fate in the body.
Illustrative Data Table for Quantum Chemical Properties:
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -550 Hartree |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from quantum chemical calculations and does not represent actual experimental or computational results for this compound.
Prediction of Pharmacological Profiles and ADME Considerations
The prediction of a compound's pharmacological profile and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. Computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, are widely used to predict these properties from the molecular structure.
For this compound, a variety of ADME parameters would be predicted. These include its aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibition or induction of cytochrome P450 enzymes. For instance, theoretical studies of ADME properties for a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives showed a good profile for the entire series. nih.gov
The pharmacological profile can also be predicted using computational methods. This involves screening the compound against a panel of predictive models for various biological activities and potential toxicities. For example, models can predict whether the compound is likely to be a substrate for efflux transporters like P-glycoprotein, which can impact its bioavailability and central nervous system penetration. acs.org
These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process.
Illustrative Data Table for Predicted ADME Properties:
| ADME Property | Predicted Value (Hypothetical) |
| Aqueous Solubility (logS) | -3.5 |
| Caco-2 Permeability (nm/s) | 25 |
| Blood-Brain Barrier Permeability (logBB) | -0.8 |
| Human Intestinal Absorption (%) | 90% |
| P-glycoprotein Substrate | No |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from ADME prediction models and does not represent actual experimental or computational results for this compound.
Conformational Analysis of the Spiro[4.5]dec-2-ene Ring System
The three-dimensional conformation of a molecule is intimately linked to its biological activity. Conformational analysis aims to identify the low-energy conformations of a molecule and to understand the energy barriers between them. For a spirocyclic compound like this compound, the conformational flexibility of the spiro[4.5]dec-2-ene ring system is of particular interest.
The spiro[4.5]decane ring system is comprised of a five-membered ring and a six-membered ring fused at a single carbon atom. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The five-membered ring is also flexible and can adopt envelope and twist conformations. The fusion of these two rings in a spirocyclic manner introduces additional conformational constraints.
Computational methods, such as molecular mechanics and molecular dynamics simulations, are used to explore the conformational space of the molecule. These studies can identify the most stable conformers and the relative populations of different conformations at a given temperature. For instance, the addition of a methyl substituent to an iminohydantoin spiropiperidine was shown to improve inhibitor potency by stabilizing the bioactive chair conformation. acs.org
Understanding the preferred conformation of this compound is crucial for interpreting its binding mode in docking studies and for designing analogues with improved conformational properties. The conformational rigidity or flexibility of the scaffold can significantly impact its binding affinity and selectivity for a particular biological target.
Illustrative Data Table for Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Dihedral Angle (C1-C10-C9-C8) (Hypothetical) |
| Chair-Envelope | 0.0 | 55° |
| Chair-Twist | 1.2 | 35° |
| Boat-Envelope | 5.8 | 15° |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from conformational analysis and does not represent actual experimental or computational results for this compound.
Future Directions and Research Perspectives in 1 Oxa 2,6,8 Triazaspiro 4.5 Dec 2 Ene Chemistry
Development of Advanced Synthetic Methodologies
The successful exploration of the therapeutic potential of the 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene scaffold is fundamentally dependent on the development of efficient and versatile synthetic routes. While the synthesis of various oxa- and aza-spiro[4.5]decanes has been reported, specific methodologies for the 1-Oxa-2,6,8-triaza arrangement are not yet established. Future research should focus on creating modular synthetic strategies that allow for the controlled installation of the heteroatoms and diversification at multiple positions.
Potential synthetic approaches could include:
Multi-component Reactions: Designing a one-pot reaction that brings together three or more starting materials to rapidly assemble the complex spirocyclic core. This approach offers high efficiency and the potential to quickly generate a library of analogues.
Intramolecular Cycloaddition Reactions: A strategy involving the synthesis of a linear precursor containing the necessary functional groups for a subsequent intramolecular cycloaddition (e.g., a [3+2] cycloaddition) could provide stereocontrolled access to the core structure.
Sequential Annulation: A stepwise approach where the two rings are built sequentially around a central quaternary carbon. For instance, methods used for synthesizing related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which involve a Michael addition followed by cyclization, could be adapted. nih.gov
The development of enantioselective methods will also be critical, as the biological activity of chiral spirocyclic compounds often resides in a single enantiomer. nih.gov
Rational Design of Highly Potent and Selective Ligands through Targeted SAR
Once viable synthetic routes are established, a systematic exploration of the structure-activity relationships (SAR) will be the cornerstone of designing potent and selective ligands. A targeted SAR campaign for the this compound scaffold would involve the synthesis and biological evaluation of a matrix of derivatives to understand the role of each substituent on target affinity and selectivity.
Key areas for modification and investigation would include:
Substitution on the Piperidine (B6355638) Nitrogen (N8): This position is a common handle for modification in related spirocycles and is often crucial for tuning pharmacological properties and target engagement. nih.gov
Substitution on the Hydrazine-like Moiety (N6): Alkylation or arylation at this position could significantly impact the electronic and steric profile of the molecule.
Modifications of the Cyclohexane Ring: Introducing substituents on the cyclohexane portion of the spirocycle can influence lipophilicity, metabolic stability, and interactions with the target protein.
A hypothetical SAR study could generate data as illustrated in the table below, assuming a chosen biological target (e.g., a G-protein coupled receptor).
| Compound ID | R1 (at N8) | R2 (at N6) | Target Affinity (Ki, nM) |
| OTSD-001 | H | H | 1500 |
| OTSD-002 | Methyl | H | 750 |
| OTSD-003 | Benzyl (B1604629) | H | 220 |
| OTSD-004 | Methyl | Methyl | 980 |
| OTSD-005 | Benzyl | Methyl | 450 |
This table contains hypothetical data for illustrative purposes.
This systematic approach would guide the optimization of lead compounds, balancing potency with other critical drug-like properties.
Elucidation of Novel Biological Targets and Mechanisms of Action
A significant research opportunity lies in identifying the biological targets of this compound derivatives. Given the structural similarities to other biologically active spirocycles, initial screening efforts could focus on target classes where these related compounds have shown activity.
Potential initial targets for screening include:
Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Analogous 1-oxa-8-aza- and 1-oxa-2,8-diaza-spiro[4.5]decanes have been investigated as M1 muscarinic agonists for conditions like Alzheimer's disease. nih.govnih.gov
Sigma Receptors: 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 receptor, a target for neurological disorders. nih.gov
Opioid Receptors: The related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for delta opioid receptor (DOR) selective agonists, which are potential targets for pain and neurological disorders. researchgate.netnih.govnih.gov
Mitochondrial Permeability Transition Pore (mPTP): Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed as inhibitors of mPTP, with potential applications in treating ischemia/reperfusion injury. nih.govresearchgate.net
Beyond these known target families, unbiased approaches such as phenotypic screening followed by target deconvolution could reveal entirely novel mechanisms of action and therapeutic opportunities for this unique scaffold.
Exploration of Diverse Therapeutic Applications
The structural novelty of the this compound core suggests it could be applied to a wide range of therapeutic areas. Based on the activities of related compounds, future research could explore its utility in:
Neurodegenerative Diseases: Following the precedent of muscarinic and sigma receptor ligands, derivatives could be investigated for Alzheimer's disease, Parkinson's disease, or Huntington's disease. nih.govnih.gov
Pain and Inflammation: The discovery of related triazaspiro[4.5]decanes as delta opioid receptor agonists points to a potential application in managing chronic pain and inflammation. researchgate.netnih.gov
Oncology: Various spirocyclic compounds, including 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have demonstrated potent antitumor activity against multiple cancer cell lines. mdpi.com
Anemia: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been shown to inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase, making it a potential treatment for anemia. nih.gov
Cardiovascular Disease: The inhibition of the mitochondrial permeability transition pore by similar spirocycles suggests a role in protecting cardiac tissue from injury. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of drugs based on the this compound scaffold. These computational tools can be applied at various stages of the research pipeline.
Future applications of AI/ML in this area include:
De Novo Design: Generative AI models can be trained on existing chemical data to design novel derivatives of the this compound core with optimized properties, such as high predicted binding affinity for a specific target and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Activity and Property Prediction: Even with a small initial dataset from SAR studies, ML models can be built to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. These models can also predict crucial physicochemical and pharmacokinetic properties, reducing late-stage attrition.
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of this compound derivatives against structural models of known biological targets. Furthermore, AI can analyze biological data to help identify potential new targets for this compound class.
By leveraging these advanced computational methods, the exploration of this novel chemical space can be conducted with greater speed and efficiency, increasing the likelihood of developing clinically successful therapeutic agents.
Q & A
Q. What are the key synthetic routes and optimization strategies for 1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene derivatives?
The synthesis typically involves cycloaddition reactions of N-acylhydrazines followed by acetylation. For example, derivatives like 1-Acetyl-8-isopropyl-3-(2-thienyl)-4-oxa-1,2,8-triazaspiro[4.5]dec-2-ene are synthesized via cyclization of hydrazides with acetic anhydride, yielding 62–78% with varying substituents (e.g., isopropyl, thienyl, benzyl). Key optimizations include controlling reaction temperature (80–100°C), solvent selection (acetic acid or dichloromethane), and substituent steric effects. Higher yields (73%) are observed with smaller substituents (e.g., isopropyl), while bulkier groups (e.g., fluorenyl) reduce yields to ~61% due to steric hindrance .
Q. How are spectroscopic techniques (NMR, FTIR, MS) employed to confirm the structure of this compound derivatives?
- ¹H/¹³C NMR : Assignments focus on spirocyclic carbons (δ 60–80 ppm), acetyl groups (δ 2.0–2.3 ppm for CH₃), and substituent-specific shifts (e.g., thienyl protons at δ 6.8–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm spiro connectivity .
- FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate acetyl and triazene groups .
- MS : Molecular ion peaks (e.g., m/z 368.85 for C₂₁H₂₁ClN₂O₂) and fragmentation patterns align with theoretical molecular formulas .
Q. What factors influence the melting points and solubility of these spiroheterocycles?
Melting points (165–229°C) correlate with molecular symmetry and substituent polarity. For instance, 4p (fluorenyl derivative) exhibits a higher melting point (226–229°C) due to increased π-π stacking, while benzyl-substituted 4m melts at 165–167°C. Solubility is enhanced in polar aprotic solvents (DMF, DMSO) but limited in water due to hydrophobic spiro cores .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray studies (e.g., C₂₁H₂₁ClN₂O₂ ) reveal:
- Spiro geometry : The piperidone ring adopts a chair conformation, while the dihydroisoxazole ring is envelope-shaped.
- Dihedral angles : Aromatic substituents (e.g., 4-chlorophenyl and 4-methylphenyl) form an 84.2° angle, influencing steric interactions .
- Data refinement : High-resolution data (R factor = 0.044, wR = 0.111) collected via Bruker SMART APEX CCD diffractometers ensure accuracy. Twinning and absorption effects (µ = 0.22 mm⁻¹) are mitigated using empirical corrections .
Q. What strategies address contradictions in bioactivity data across derivatives?
Bioactivity discrepancies (e.g., variable IC₅₀ values in enzyme assays) arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance H-bonding with target proteins.
- Conformational flexibility : Derivatives with rigid spiro cores (e.g., fluorenyl) show reduced activity due to poor binding pocket accommodation .
- Validation : Cross-referencing in vitro assays (e.g., Hedgehog pathway inhibition) with molecular docking studies clarifies structure-activity relationships .
Q. How are computational methods integrated to design derivatives with improved pharmacological profiles?
- Docking simulations : Identify key interactions (e.g., hydrogen bonds with Sigma1 receptor residues) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP = 0.5–3.0) and blood-brain barrier permeability for CNS-targeted analogs .
- Case study : 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Spiramide) was optimized for sigma-1 receptor binding (Ki = 2.3 nM) via fluorine-mediated hydrophobic interactions .
Q. Methodological Notes
- Synthesis : Prioritize substituents with moderate steric bulk (e.g., thienyl) for balanced yield and reactivity .
- Crystallography : Use synchrotron sources for challenging crystals (e.g., twinned or low-symmetry systems) .
- Bioassays : Validate in silico predictions with orthogonal assays (e.g., SPR for binding kinetics) to resolve false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
